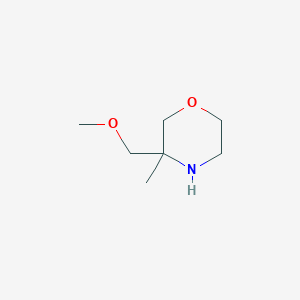
7-chloro-1,2,3,4-tetrahydroquinolin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-chloro-1,2,3,4-tetrahydroquinolin-3-ol: is a chemical compound with the molecular formula C9H10ClNO It is a derivative of tetrahydroquinoline, featuring a chlorine atom at the 7th position and a hydroxyl group at the 3rd position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-1,2,3,4-tetrahydroquinolin-3-ol typically involves the chlorination of 1,2,3,4-tetrahydroquinoline followed by hydroxylation. One common method includes:
Chlorination: Reacting 1,2,3,4-tetrahydroquinoline with a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 7th position.
Hydroxylation: Subsequent hydroxylation of the chlorinated intermediate using reagents like sodium hydroxide or hydrogen peroxide to introduce the hydroxyl group at the 3rd position.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and hydroxylation processes, optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 7-chloro-1,2,3,4-tetrahydroquinolin-3-ol can undergo oxidation reactions to form quinoline derivatives.
Reduction: Reduction of the compound can lead to the formation of dihydroquinoline derivatives.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted tetrahydroquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 7-chloro-1,2,3,4-tetrahydroquinolin-3-ol is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 7-chloro-1,2,3,4-tetrahydroquinolin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and hydroxyl groups play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
1,2,3,4-tetrahydroquinoline: Lacks the chlorine and hydroxyl groups, resulting in different chemical and biological properties.
7-chloro-1,2,3,4-tetrahydroquinoline: Similar structure but lacks the hydroxyl group, affecting its reactivity and applications.
3-hydroxy-1,2,3,4-tetrahydroquinoline: Similar structure but lacks the chlorine atom, leading to different chemical behavior.
Uniqueness: 7-chloro-1,2,3,4-tetrahydroquinolin-3-ol is unique due to the presence of both chlorine and hydroxyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
1506864-03-4 |
|---|---|
Molekularformel |
C9H10ClNO |
Molekulargewicht |
183.6 |
Reinheit |
93 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




